methyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

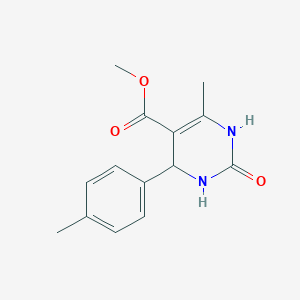

Methyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features:

- A pyrimidine ring with a methyl group at position 4.

- A 4-methylphenyl substituent at position 2.

- A 2-oxo (keto) group at position 2.

- A methyl ester at position 3.

This compound belongs to a class of molecules studied for their biological activities, including antifungal, anticancer, and enzyme-inhibitory properties. Its synthesis typically involves condensation of 4-methylbenzaldehyde, methyl acetoacetate, and urea or thiourea under acid catalysis .

Properties

IUPAC Name |

methyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-4-6-10(7-5-8)12-11(13(17)19-3)9(2)15-14(18)16-12/h4-7,12H,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVKSVGPBRENPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54, which are causative organisms of sleeping sickness and malaria respectively .

Mode of Action

It can be inferred from related studies that the compound might interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the pathogenic organisms .

Biochemical Pathways

Compounds with similar structures have been known to interfere with the normal functioning of essential biochemical pathways in pathogenic organisms, leading to their death .

Result of Action

Based on the potential targets, it can be inferred that the compound might lead to the death of pathogenic organisms by inhibiting essential biochemical pathways .

Biological Activity

Methyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of aromatic heterocyclic compounds known for their significant pharmacological effects. They exhibit a variety of biological activities including anti-inflammatory , antioxidant , antibacterial , antiviral , and anticancer properties . The structural diversity of pyrimidines allows for extensive modifications that can enhance their biological efficacy.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of methyl pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) enzymes. In vitro assays demonstrated that certain pyrimidine derivatives significantly reduced COX-2 expression levels and exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 by Pyrimidine Derivatives

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| Methyl 6-methyl-4-(4-methylphenyl)-2-oxo... | TBD | |

| Celecoxib | 0.04 ± 0.01 | |

| Compound A | 0.04 ± 0.09 | |

| Compound B | 0.04 ± 0.02 |

Anticancer Properties

Pyrimidines have also been investigated for their anticancer potential. Research indicates that methyl 6-methyl-4-(4-methylphenyl)-2-oxo... can induce apoptosis in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and survival. For example, some studies report that related compounds inhibit the phosphorylation of epidermal growth factor receptor (EGFR), leading to reduced tumor growth in preclinical models .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Methyl 6-methyl-4-(4-methylphenyl)-2-oxo... | HeLa | TBD | Apoptosis induction |

| Compound C | A549 (Lung) | TBD | EGFR inhibition |

| Compound D | MCF7 (Breast) | TBD | Cell cycle arrest at G2/M phase |

The biological activity of methyl 6-methyl-4-(4-methylphenyl)-2-oxo... can be attributed to several mechanisms:

- Inhibition of Inflammatory Mediators : The compound's ability to inhibit COX enzymes and reduce NO levels plays a crucial role in its anti-inflammatory effects.

- Modulation of Cell Signaling Pathways : By interfering with pathways related to cancer cell growth and survival, these compounds can effectively induce apoptosis and inhibit proliferation.

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical and preclinical settings:

- Case Study on Anti-inflammatory Activity : A study involving carrageenan-induced paw edema in rats demonstrated that a related pyrimidine derivative significantly reduced inflammation compared to standard treatments like indomethacin .

- Case Study on Anticancer Efficacy : In vitro studies showed that methyl pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through molecular assays .

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit notable antioxidant properties. A study by Mansouri et al. synthesized various esters of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and evaluated their antioxidant activities in vitro. The results indicated that certain derivatives showed promising free radical scavenging capabilities, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi. The structural modifications present in methyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate enhance its effectiveness against specific microbial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Synthesis of Pyrimidine Derivatives

This compound serves as an essential intermediate in synthesizing various pyrimidine derivatives. Its unique structure allows chemists to perform further modifications to develop new compounds with desired biological activities .

Catalytic Applications

The compound has been utilized in solvent-free synthesis methods for creating other organic compounds. Its efficiency in catalyzing reactions under mild conditions is noteworthy and contributes to more sustainable synthetic practices in organic chemistry .

Mechanistic Studies

Understanding the mechanisms underlying the biological activities of this compound is crucial for its application in drug development. Studies focusing on its interaction with biological targets can provide insights into its pharmacodynamics and pharmacokinetics .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR involving this compound has led to the identification of structural features that enhance its biological activity. These studies are vital for optimizing drug candidates and improving their efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The 4-methylphenyl group distinguishes the target compound from analogs with other aryl/heteroaryl substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to biological targets but reduce synthetic yields (e.g., 17.8% yield for nitro derivatives vs. 72% for methyl-substituted analogs under optimized conditions ).

- Thioxo analogs (S instead of O at position 2) exhibit stronger hydrogen bonding, as seen in interactions with Arg36 and Ser69 residues .

Substituent Effects at Position 2 and 5

Position 2 Modifications

- 2-Oxo vs. 2-thioxo : Thioxo derivatives (e.g., ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-...) form additional hydrophobic interactions (e.g., with Phe44 ), improving binding affinity.

- 2-Amino derivatives: Rarely reported but could alter tautomerization and reactivity.

Position 5 Ester Variations

- Methyl vs. ethyl esters : Ethyl esters (e.g., ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-...) generally exhibit higher lipophilicity (logP ~2.5 vs. ~2.0 for methyl), influencing membrane permeability .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how can yield be maximized?

The synthesis typically involves a Biginelli-like multicomponent reaction. A general procedure includes:

- Condensation of 4-methylbenzaldehyde with methyl acetoacetate and urea/thiourea in acidic conditions (e.g., HCl or acetic acid).

- Cyclization under reflux (80–100°C) for 6–12 hours in ethanol or methanol .

Key parameters for yield optimization : - Catalyst selection : Lewis acids (e.g., ZnCl₂) or ionic liquids improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

- Stoichiometry : A 1:1:1 molar ratio of aldehyde, β-ketoester, and urea minimizes side products.

Q. Example yield data :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, HCl, reflux | 39 | >95 | |

| DMF, ZnCl₂, 80°C | 62 | 98 |

Q. How can the regioselectivity of substituents in the pyrimidine ring be controlled during synthesis?

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups (e.g., methyl on the phenyl ring) direct substitution to the para position via resonance stabilization .

- Steric hindrance : Bulky substituents on the aldehyde favor 4-aryl over 6-alkyl positioning .

Methodological validation : - Use NMR (¹H and ¹³C) to confirm substitution patterns. For example, the ¹H NMR of the title compound shows a singlet at δ 3.58 ppm for the methyl ester and a multiplet at δ 7.43–7.61 ppm for the aromatic protons .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, pyrimidine ring puckering) .

- HRMS and elemental analysis : Confirm molecular formula (e.g., C₁₃H₁₄N₂O₃ requires C 63.93%, H 4.95%; observed C 63.99%, H 4.89%) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the thermodynamic stability of this compound?

Studies in organic solvents (e.g., DMSO, ethanol) reveal:

-

Solubility : Higher in polar solvents due to hydrogen bonding with the carbonyl and NH groups.

-

Thermodynamic parameters :

Solvent ΔH (kJ/mol) ΔS (J/mol·K) Reference Ethanol -12.3 45.2 DMSO -9.8 38.7 -

Implication : Stability is maximized in ethanol at 25°C, with entropy-driven dissolution .

Q. What crystallographic features influence its potential as a drug candidate?

- Hydrogen-bonding networks : The NH and C=O groups form intermolecular bonds (e.g., N–H···O=C), creating a stable supramolecular architecture .

- Packing efficiency : Monoclinic crystal system (space group P2₁/c) with Z = 4 and density 1.32 g/cm³ .

- Torsion angles : The dihedral angle between the pyrimidine ring and phenyl group (15.7°) affects molecular rigidity and binding to biological targets .

Q. How can computational methods predict its interaction with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Key interactions:

- Hydrogen bonding between the C=O group and Arg120.

- π-π stacking of the 4-methylphenyl group with Tyr355 .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

-

Standardized assays : Use CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

-

Control variables :

Factor Impact on Activity Purity (>98%) Reduces false negatives Solvent (DMSO%) Minimizes cytotoxicity Inoculum size Ensures reproducibility -

Case study : Discrepancies in antifungal activity were resolved by controlling hyphal growth phase in C. albicans cultures .

Q. How does substituent variation (e.g., replacing methyl with ethoxy) alter reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.